N1-(3,4-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as DPhO, is a novel compound with potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Characterization
A novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the compound , has been developed. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via classical and new rearrangement sequences, providing a useful formula for anthranilic acid derivatives and oxalamides with high yield and simplicity (Mamedov et al., 2016).
Potential Therapeutic Applications
Studies on compounds with similar chemical structures or functionalities have highlighted their therapeutic potential. For instance, compounds synthesized from 2,4-dimethoxyaniline demonstrated anticonvulsant activity across several seizure models in mice, indicating the relevance of the dimethoxyphenyl moiety in developing treatments for neurological disorders (Thirumurugan et al., 2006). Similarly, N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine, a compound featuring a dimethoxyphenyl group, displayed pharmacological activity, suggesting the structural components’ significance in modulating biological effects (Cignarella et al., 1979).
Antioxidant and Neuroprotective Activities
Research on pyrazole chalcones, including structures with 1-(2,4-dimethoxy-phenyl) elements, showed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities. These findings suggest that modifications to the dimethoxyphenyl component can yield compounds with significant biological activities, potentially applicable to treatments of inflammatory conditions and oxidative stress-related neurodegenerative diseases (Bandgar et al., 2009).
properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-30-20-10-9-18(17-21(20)31-2)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)19-7-4-3-5-8-19/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUWZUGTXNHESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.